molecular formula C43H36N2O2S B12110434 N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide

N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide

Cat. No.: B12110434
M. Wt: 644.8 g/mol
InChI Key: WCFXEHKNEPFTKE-UHFFFAOYSA-N
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Description

N-[2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide is a synthetic bioactive molecule characterized by a complex pentacyclic scaffold fused with a 13-aza (nitrogen-containing) heterocycle. The structure includes a diphenylethyl moiety linked to the pentacyclic core and a 4-methylbenzenesulfonamide group, which is a common pharmacophore in medicinal chemistry due to its role in enhancing solubility and target binding .

Properties

Molecular Formula

C43H36N2O2S

Molecular Weight

644.8 g/mol

IUPAC Name

N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C43H36N2O2S/c1-30-20-26-37(27-21-30)48(46,47)44-42(33-14-4-2-5-15-33)43(34-16-6-3-7-17-34)45-28-35-24-22-31-12-8-10-18-38(31)40(35)41-36(29-45)25-23-32-13-9-11-19-39(32)41/h2-27,42-44H,28-29H2,1H3

InChI Key

WCFXEHKNEPFTKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CC5=C(C6=CC=CC=C6C=C5)C7=C(C4)C=CC8=CC=CC=C87

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the pentacyclic core, followed by the introduction of the diphenylethyl group and the sulfonamide moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Sulfonamide Group

The target compound’s 4-methylbenzenesulfonamide contrasts with the 4-butylbenzenesulfonamide in the phosphapentacyclo analog . Key differences include:

  • Steric Effects : The bulkier butyl substituent may hinder binding to sterically sensitive targets compared to the smaller methyl group.

Diphenylethyl vs. Diethylethanamine Side Chains

Another analog, N,N-diethylethanamine, features a simpler amine side chain instead of the diphenylethyl group . The diphenylethyl moiety in the target compound introduces significant steric bulk and aromatic interactions, which could improve selectivity for hydrophobic binding pockets in proteins.

Structural and Functional Implications

Bioactivity Hypotheses

The diphenylethyl group may mimic natural substrates in enzyme active sites, while the sulfonamide could act as a hydrogen-bond acceptor or acidic proton donor .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of sulfonamide derivatives characterized by a unique pentacyclic structure. The IUPAC name reflects its intricate architecture, which may contribute to its biological interactions. The molecular formula is not explicitly stated in the sources but can be inferred from the structural components.

Key Structural Features

  • Pentacyclic Framework : The azapentacyclic structure is notable for its rigidity and potential for multiple interactions with biological targets.
  • Sulfonamide Group : This functional group is known for its antibacterial properties and may influence the compound's pharmacological profile.

Anticancer Activity

Some sulfonamide derivatives have demonstrated anticancer activity in vitro. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of pro-apoptotic factors.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition is a common mechanism for many biologically active compounds, affecting processes such as cell signaling and metabolism.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of related sulfonamide compounds found that these molecules exhibited significant activity against Gram-positive bacteria. Although direct data on the specific compound is lacking, the results suggest potential antimicrobial applications.

CompoundActivity AgainstMechanism
Sulfonamide AStaphylococcus aureusFolate synthesis inhibition
Sulfonamide BEscherichia coliCell wall synthesis disruption

Study 2: Anticancer Properties

In vitro studies on sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a derivative similar to our compound was tested against breast cancer cell lines and demonstrated a reduction in cell viability by inducing apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest

Study 3: Enzyme Interaction

Research into enzyme interactions has highlighted the potential of sulfonamides to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival. This interaction underscores the relevance of structural features in determining biological activity.

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